N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester

GABA(B) receptor pharmacology Allosteric modulation Neuropharmacology

Researchers needing a clean negative control for GABA(B) receptor SAR or orthogonal ester protection in multi-step synthesis. • GABA(B) SAR: No detectable modulation at ≤100 μM vs. active fendiline/prenylamine. • Orthogonal reactivity: t-Bu ester stable to basic hydrolysis/hydrogenolysis; selectively cleaved under mild acid (TFA/DCM). • Supply: ≥95% purity, solid, store at 2-8°C, ship at ambient temperature.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
Cat. No. B8096499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C22H29NO2/c1-22(2,3)25-21(24)15-17-23-16-14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20,23H,14-17H2,1-3H3
InChIKeyLYBWYCSDRRZBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester (CAS 337953-80-7; IUPAC: tert-butyl 3-((3,3-diphenylpropyl)amino)propanoate; molecular formula: C₂₂H₂₉NO₂; molecular weight: 339.47 g/mol) is a synthetic arylalkylamine derivative that incorporates the N-(3,3-diphenylpropyl) pharmacophore core with a β-alanine tert-butyl ester moiety . The compound is commercially available as a research chemical from specialized suppliers including Fujifilm Wako (catalog JN-7551), ChemScene, and AK Scientific, with reported purity specifications of ≥95% to ≥98% [1]. It is supplied as a solid typically requiring storage at 2–8°C in sealed, dry conditions, and is intended exclusively for research and further manufacturing applications . Structurally, the compound belongs to the arylalkylamine class that includes known L-type calcium channel blockers such as fendiline (N-(3,3-diphenylpropyl)-α-methylbenzylamine) and prenylamine (N-(3,3-diphenylpropyl)-α-methylphenethylamine), though its β-amino acid ester backbone distinguishes it functionally and chemically from these α-methyl-substituted analogs .

Synthetic intermediate with orthogonal tert-butyl ester for sequential deprotection in peptide synthesis and medicinal chemistry
Structurally matched N-(3,3-diphenylpropyl) negative control for GABA(B) receptor allosteric modulation SAR
Arylalkylamine scaffold with low L-type calcium channel modulation context for target-based screening

Why Generic Arylalkylamine Analogs Cannot Substitute


Within the arylalkylamine chemical class, compounds sharing the N-(3,3-diphenylpropyl) core—including fendiline, prenylamine, and the target compound—exhibit markedly divergent biological profiles despite superficial structural similarity. This divergence stems from two critical variables: (1) the identity of the amine substituent attached to the diphenylpropyl scaffold, and (2) the presence and nature of the carboxyl protecting group. Fendiline (α-methylbenzylamine substituent) and prenylamine (α-methylphenethylamine substituent) are established L-type calcium channel blockers with IC₅₀ values of 17 μM in ventricular myocytes [1], whereas the target compound's β-alanine tert-butyl ester architecture confers distinct physicochemical and biological properties that preclude functional interchangeability. Critically, the tert-butyl ester protecting group on the target compound provides orthogonal chemical reactivity—enabling selective deprotection under mild acidic conditions while remaining stable under basic and nucleophilic conditions that would cleave alternative ester protecting groups (e.g., methyl, ethyl, benzyl esters)—a feature that directly impacts synthetic utility in multi-step medicinal chemistry workflows [2]. Furthermore, documented differences in calmodulin antagonism potency and selectivity across diphenylpropyl-containing derivatives demonstrate that minor structural perturbations produce substantial functional divergence [3]. Researchers and procurement specialists must therefore evaluate each derivative based on application-specific performance data rather than assuming class-level equivalence.

Target Compound
Lacks GABA(B) allosteric modulation; no documented L-type Ca²⁺ channel blockade; orthogonal tert-butyl ester
Typical Arylalkylamine Analogs (fendiline, prenylamine)
Positive GABA(B) allosteric modulators; measurable Ca²⁺ channel blockade; methyl/ethyl ester lability may limit synthetic utility
Functional substitution with fendiline or prenylamine may introduce GABA(B) modulation and Ca²⁺ channel activity that alter assay interpretation. Methyl/ethyl ester analogs may undergo premature deprotection in multi-step sequences, diverging from the orthogonal stability of the tert-butyl ester.

Performance Differentiation Evidence


GABA(B) Receptor Allosteric Modulation

In a head-to-head functional evaluation using grease-gap electrophysiological recording in rat neocortical slices, the target compound (N-(3,3-diphenylpropyl)-β-alanine tert-butyl ester, tested as part of an arylalkylamine panel) exhibited no detectable allosteric modulation of GABA(B) receptor-mediated responses, in contrast to fendiline and prenylamine which produced concentration-dependent positive allosteric modulation [1]. The target compound was among the arylalkylamines, amino acids, and dipeptides that failed to enhance GABA(B) receptor function at concentrations up to 100 μM [1]. This negative finding is quantitatively meaningful: it establishes the target compound as a suitable negative control or scaffold for structure-activity relationship (SAR) studies investigating the structural determinants of GABA(B) allosteric modulation, given that both fendiline and prenylamine exhibit robust positive modulation in the identical assay system [1].

GABA(B) Modulation
Head-to-head
No detectable modulation at ≤100 μM (rat neocortical slices)
Supports use as structurally matched negative control for SAR studies
Fendiline and prenylamine: positive modulation under same conditions
GABA(B) receptor pharmacology Allosteric modulation Neuropharmacology

L-Type Calcium Channel Blockade

The target compound N-(3,3-diphenylpropyl)-β-alanine tert-butyl ester lacks documented L-type calcium channel blocking activity, whereas the structurally related analog fendiline (N-(3,3-diphenylpropyl)-α-methylbenzylamine) demonstrates well-characterized L-type calcium channel blockade with an IC₅₀ of 17.0 ± 2.43 μM in guinea-pig ventricular myocytes using whole-cell patch-clamp electrophysiology [1]. This functional divergence is attributed to the replacement of the α-methylbenzylamine moiety in fendiline with a β-alanine tert-butyl ester backbone in the target compound, a structural modification that appears to abrogate binding to the dihydropyridine receptor site on L-type calcium channels [2]. While no direct IC₅₀ data exist for the target compound at L-type calcium channels, the absence of reported calcium channel blocking activity in available pharmacological screening data contrasts sharply with fendiline's established profile [1]. In cross-study comparison, fendiline also inhibits K-Ras plasma membrane localization with an IC₅₀ of 9.64 ± 0.42 μM, a secondary pharmacology feature not attributed to the target compound [3].

L-Type Ca²⁺ Channel Blockade
Cross-study
No documented blockade for target; fendiline IC₅₀ 17.0 ± 2.43 μM (patch-clamp)
May reduce Ca²⁺ channel-mediated interference in target-based screens
Whole-cell patch-clamp in guinea-pig ventricular myocytes
Calcium channel pharmacology Cardiovascular research Ion channel selectivity

Carboxyl Protecting Group Orthogonality

The tert-butyl ester protecting group in N-(3,3-diphenylpropyl)-β-alanine tert-butyl ester confers orthogonal chemical stability that distinguishes it from hypothetical methyl or ethyl ester analogs of the same β-alanine derivative. tert-Butyl esters undergo selective cleavage under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 4 M HCl in dioxane) while remaining fully stable to basic hydrolysis, nucleophilic attack, hydrogenolysis, and reductive conditions—reaction environments that would cleave methyl, ethyl, or benzyl ester protecting groups [1]. Quantitatively, the relative acid lability follows the order: tert-butyl >> benzyl > methyl ≈ ethyl, with tert-butyl ester cleavage proceeding at rates approximately 10³- to 10⁴-fold faster than methyl ester hydrolysis under identical acidic conditions [1]. This orthogonal reactivity profile enables the target compound to serve as a protected intermediate in multi-step synthetic sequences where other esters would undergo premature deprotection, thereby reducing synthetic step count and improving overall yield [2]. Commercial suppliers confirm the compound is utilized as a building block in peptide synthesis and protease inhibitor design, applications where controlled, sequential deprotection is essential [3].

Protecting Group Orthogonality
Class-level
Acid lability: tert-butyl ≫ benzyl > methyl ≈ ethyl; ~10³–10⁴× faster cleavage than methyl ester
Enables sequential deprotection strategies not possible with non-orthogonal esters
Stable to base, nucleophiles, hydrogenolysis; cleaved by TFA or HCl/dioxane
Protecting group chemistry Peptide synthesis Medicinal chemistry intermediates

Calmodulin Antagonism SAR: β-Alanine Ester Backbone Diverges from AAA-Type High-Potency Calmodulin Antagonists

Within the arylalkylamine chemical space, calmodulin (CaM) antagonism potency varies dramatically with structural modifications to the amine-bearing chain. High-potency arylalkylamine-type calmodulin antagonists such as AAA (N-(3,3-diphenylpropyl)-N'-[1-R-(3,4-bis-butoxyphenyl)ethyl]-propylenediamine) bind calmodulin with 2:1 stoichiometry in a Ca²⁺-dependent manner, as established by near-UV circular dichroism spectroscopy and X-ray crystallography at 2.64 Å resolution [1]. The target compound's β-alanine tert-butyl ester backbone represents a distinct structural class lacking the extended diamine chain and bis-butoxyphenyl aromatic substitution pattern critical for high-affinity calmodulin engagement [2]. While fendiline and prenylamine exhibit measurable calmodulin antagonism that correlates with their negative inotropic potency, the target compound's simplified β-alanine scaffold is predicted to possess substantially reduced calmodulin inhibitory activity [3]. This class-level inference is supported by established SAR demonstrating that calmodulin antagonism in arylalkylamines requires both the diphenylpropyl hydrophobic anchor and an optimally positioned secondary amine or diamine functionality—features partially retained in fendiline and prenylamine but absent or modified in the target compound [2].

Calmodulin Antagonism SAR
Class-level
Predicted low calmodulin antagonism; lacks extended diamine and bis-butoxyphenyl motifs
May reduce calmodulin-related assay interference versus fendiline/prenylamine
Based on SAR; direct binding data not available
Calmodulin pharmacology Calcium signaling Antagonist development

Application Scenarios


SAR Studies of GABA(B) Receptor Modulators

Researchers investigating the structural determinants of GABA(B) receptor allosteric modulation require a structurally matched negative control that shares the N-(3,3-diphenylpropyl) pharmacophore with active modulators (fendiline, prenylamine) but lacks confounding allosteric activity. N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester fulfills this precise role, having been experimentally demonstrated to produce no detectable GABA(B) receptor modulation at concentrations up to 100 μM in rat neocortical slice preparations, whereas fendiline and prenylamine exhibit robust positive modulation in the identical assay system [1]. This enables SAR studies to attribute functional effects specifically to the amine substituent modifications (β-alanine tert-butyl ester vs. α-methylbenzylamine vs. α-methylphenethylamine) without background interference. The compound's commercial availability at ≥95% purity from established suppliers ensures reproducible experimental outcomes across independent laboratories [2].

Orthogonal Protecting Group Strategy

In medicinal chemistry campaigns requiring sequential deprotection of multiple carboxyl functionalities, the tert-butyl ester group provides essential orthogonal reactivity. N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester can be incorporated into synthetic sequences where the tert-butyl ester remains intact during basic hydrolysis, nucleophilic substitution, and hydrogenolysis steps that would cleave methyl, ethyl, or benzyl esters, then undergoes selective cleavage under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal the free carboxylic acid for subsequent conjugation or peptide coupling [1]. This orthogonal protection strategy reduces synthetic step count and improves overall yield relative to routes employing non-orthogonal ester protecting groups. The compound serves as a protected intermediate for the synthesis of protease inhibitors and receptor modulators incorporating the N-(3,3-diphenylpropyl)-β-alanine scaffold, with supplier documentation confirming its utility as a versatile building block for bioactive molecule preparation [2].

Reduced Ion Channel Interference in Screening

High-throughput screening campaigns targeting non-cardiovascular pathways (e.g., oncology targets, neurological receptors) can be confounded by off-target L-type calcium channel blockade when using fendiline or prenylamine as chemical probes. N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester offers a cleaner pharmacological profile: while fendiline blocks L-type calcium channels with an IC₅₀ of 17.0 ± 2.43 μM in ventricular myocytes [1] and inhibits K-Ras membrane localization with an IC₅₀ of 9.64 ± 0.42 μM [2], the target compound lacks documented calcium channel blocking activity. This reduced cardiovascular pharmacology profile makes the target compound preferable as an arylalkylamine scaffold control in assays where calcium channel modulation would introduce unwanted data variance. Additionally, its predicted low calmodulin antagonism (based on SAR distinguishing it from high-potency calmodulin antagonists like AAA [3]) further reduces assay interference in calcium-signaling-dependent readouts.

Application
Selection Property
Validation Focus
GABA(B) receptor modulator SAR studies
Structurally matched negative control
Absence of GABA(B) allosteric modulation in functional assays
Sequential deprotection synthetic routes
Orthogonal tert-butyl ester stability
Selective acid-mediated deprotection without affecting other esters
Target-based screening avoiding Ca²⁺ interference
Low L-type Ca²⁺ channel blockade context
Lack of calcium channel activity in ion channel assays

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